2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone
Description
2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is a brominated aromatic ketone with the molecular formula C₉H₆BrClFO and a molecular weight of 279.5 g/mol. This compound features a halogen-rich aromatic ring (Cl, F) and a methyl substituent at the 3-position, alongside a reactive α-bromo ketone group. Such structural attributes make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds.
Properties
Molecular Formula |
C9H7BrClFO |
|---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7BrClFO/c1-5-7(12)3-2-6(9(5)11)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
NJHOJBBEPPOWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone typically involves the bromination of 1-(2-chloro-4-fluoro-3-methylphenyl)ethanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone.
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted ethanone derivatives depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone depends on its interaction with biological targets. It may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone with structurally analogous bromoethanones, focusing on substituent effects, physical properties, and synthetic applications.
Table 1: Structural and Physical Properties Comparison
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Halogens (Cl, F, Br) enhance the electrophilicity of the ketone group, facilitating nucleophilic substitution reactions. For example, 2-bromo-1-(2,4-dichlorophenyl)ethanone is widely used in Suzuki couplings due to its high reactivity . Electron-Donating Groups (EDGs): The methoxy group in 2-bromo-1-(4-methoxyphenyl)ethanone reduces electrophilicity but improves solubility in polar solvents, making it suitable for reactions requiring mild conditions .
Heterocycle Synthesis: Bromoethanones with pyridine or isoxazole moieties (e.g., 2-bromo-1-(6-chloropyridin-3-yl)ethanone) are pivotal in constructing nitrogen-containing heterocycles, which are common in agrochemicals .
Physical Property Trends :
- Density : Halogen-rich derivatives (e.g., C₈H₅Br₂FO) exhibit higher densities (~1.9 g/cm³) due to increased atomic mass .
- Melting Points : Pyridine-containing analogs (e.g., 79–80°C for CAS 23794-13-0) generally have higher melting points than purely aromatic derivatives due to intermolecular hydrogen bonding .
Research Findings and Case Studies
- Case Study 1: In the synthesis of quinolone derivatives, 2-bromo-1-(furan-2-yl)ethanone analogs reacted with chlorobenzyl oximes in DMF/NaHCO₃ to yield antimicrobial agents, demonstrating the utility of bromoethanones in constructing bioactive molecules .
- Case Study 2: Bromoethanones with hydroxyl groups (e.g., 2-bromo-1-(4-hydroxy-3-iodophenyl)ethanone) were synthesized via bromination of hydroxyacetophenones, highlighting the role of phenolic groups in directing electrophilic substitution .
Biological Activity
2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is an organic compound characterized by its unique halogenated structure, which significantly influences its chemical reactivity and biological activity. The compound features a bromine atom, a chlorine atom, and a fluorine atom, making it relevant in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications.
- Molecular Formula : C9H7BrClF
- Molecular Weight : Approximately 231.07 g/mol
- Structure : The compound consists of a phenyl ring substituted with halogen atoms and an ethanone moiety.
Synthesis
The synthesis of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone typically involves several steps that include halogenation reactions and carbonyl group manipulations. The presence of multiple halogens enhances the compound's reactivity, making it suitable for various chemical transformations.
The biological activity of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents can influence the compound's binding affinity to receptors or enzymes, thereby modulating biological responses.
Antimicrobial Activity
Research indicates that compounds similar to 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds often range from 0.06 to 0.25 μg/mL against various pathogens .
Anticancer Properties
The potential anticancer effects of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone are also noteworthy. Some studies have evaluated related compounds for their antiproliferative activity against different cancer cell lines, revealing IC50 values comparable to established chemotherapeutics. For example, certain derivatives showed promising inhibition rates against breast and liver cancer cell lines .
Case Studies
- Antibacterial Screening : A study screened several halogenated ketones, including analogs of 2-Bromo-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone, for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Results indicated that these compounds had varying degrees of effectiveness, with some achieving MIC values as low as 0.06 μg/mL .
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives exhibited cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The most active compounds showed IC50 values in the range of 16 to 47 μM, indicating moderate to strong antiproliferative effects .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-(2-Bromo-5-chlorophenyl)ethanone | 935-99-9 | 0.98 | Similar halogen substitutions; potential for similar biological activity |
| 1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | 0.89 | Contains bromine and chlorine; studied for antimicrobial properties |
| 1-(6-Chloro-2-fluorophenyl)ethanone | 87327-69-3 | 1.00 | High similarity; potential applications in pharmaceuticals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
